molecular formula C15H16N2O2 B082996 (4-Ethylphenyl)(4-methoxyphenyl)diazene oxide CAS No. 11106-47-1

(4-Ethylphenyl)(4-methoxyphenyl)diazene oxide

Cat. No. B082996
CAS RN: 11106-47-1
M. Wt: 256.3 g/mol
InChI Key: MCKGGSQKOSKNHA-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)(4-methoxyphenyl)diazene oxide is a chemical compound that is commonly known as EMDO. It is a diazene oxide derivative that has been used in various scientific research studies due to its unique properties. EMDO has been found to have potential applications in the fields of chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of EMDO is not well understood. However, it has been proposed that EMDO may act as a prodrug that is activated by reactive oxygen species. Once activated, EMDO may induce apoptosis in cancer cells by causing DNA damage.

Biochemical And Physiological Effects

EMDO has been found to have various biochemical and physiological effects. In vitro studies have shown that EMDO can induce apoptosis in cancer cells. In addition, EMDO has been found to have antioxidant properties and can scavenge reactive oxygen species. However, the physiological effects of EMDO in vivo are not well understood.

Advantages And Limitations For Lab Experiments

EMDO has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potential applications in various scientific research fields. However, there are also several limitations to using EMDO in lab experiments. EMDO is not very stable and can decompose over time. In addition, the mechanism of action of EMDO is not well understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on EMDO. One potential direction is to investigate the mechanism of action of EMDO in more detail. This could involve studying the interaction of EMDO with reactive oxygen species and DNA. Another potential direction is to explore the potential applications of EMDO as an anticancer agent. This could involve testing the efficacy of EMDO in various cancer cell lines and animal models. Finally, future research could focus on developing more stable derivatives of EMDO that can be used in lab experiments.

Synthesis Methods

EMDO can be synthesized using a simple two-step method. In the first step, 4-ethylphenylamine and 4-methoxybenzaldehyde are reacted in the presence of acetic acid to form the corresponding Schiff base. In the second step, the Schiff base is oxidized using m-chloroperbenzoic acid to yield EMDO. The overall yield of EMDO using this method is approximately 40%.

Scientific Research Applications

EMDO has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, EMDO has been used as a reagent for the synthesis of various organic compounds. In biochemistry, EMDO has been found to have potential applications as a probe for the detection of reactive oxygen species. In pharmacology, EMDO has been found to have potential applications as an anticancer agent.

properties

CAS RN

11106-47-1

Product Name

(4-Ethylphenyl)(4-methoxyphenyl)diazene oxide

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

(4-ethylphenyl)-(4-methoxyphenyl)imino-oxidoazanium

InChI

InChI=1S/C15H16N2O2/c1-3-12-4-8-14(9-5-12)17(18)16-13-6-10-15(19-2)11-7-13/h4-11H,3H2,1-2H3

InChI Key

MCKGGSQKOSKNHA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC)[O-]

Canonical SMILES

CCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC)[O-]

Other CAS RN

32944-25-5
11106-47-1

Origin of Product

United States

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